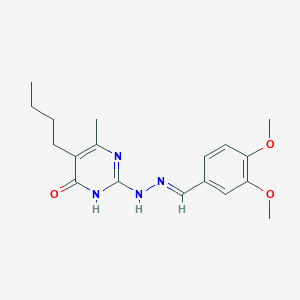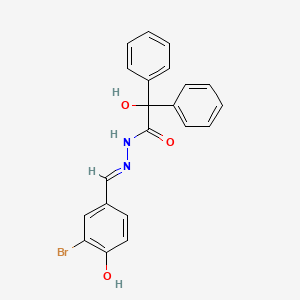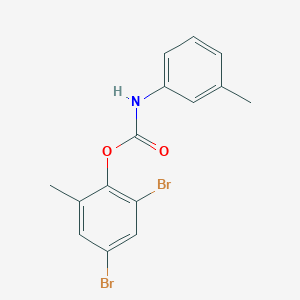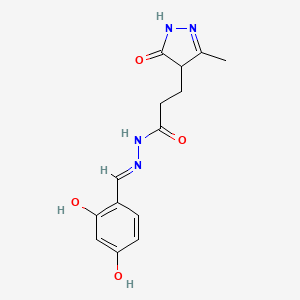
3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone, also known as DMHPH, is a novel compound that has been synthesized for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is still being studied. In
作用機序
The mechanism of action of 3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone is still being studied, but it is thought to involve the inhibition of specific enzymes or signaling pathways. For example, one study found that 3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone can inhibit the activity of the enzyme acetylcholinesterase, which is involved in the development of Alzheimer's disease. Another study found that 3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone can inhibit the activity of the enzyme topoisomerase, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro, as well as inhibit the activity of specific enzymes involved in disease development. Additionally, 3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been shown to have antioxidant properties, which may help protect against oxidative stress.
実験室実験の利点と制限
One advantage of 3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone is that it has been shown to have potential as an anticancer agent and a treatment for Alzheimer's disease. Additionally, it has antioxidant properties that may be useful in protecting cells from oxidative stress. However, one limitation of 3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone is that its mechanism of action is still being studied, so its potential uses and limitations are not yet fully understood.
将来の方向性
There are several future directions that could be explored in relation to 3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone. One direction would be to further study its mechanism of action and potential uses in the treatment of various diseases. Another direction would be to explore the potential use of 3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone in combination with other compounds or therapies to enhance its effectiveness. Additionally, further studies could be conducted to explore the safety and toxicity of 3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone in vivo.
合成法
3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone can be synthesized by reacting 3,4-dimethoxybenzaldehyde with 5-butyl-4-hydroxy-6-methyl-2-pyrimidinylhydrazine in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions for several hours, and the resulting product is then purified by recrystallization.
科学的研究の応用
3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone has been studied for its potential use in a variety of scientific research applications. One study found that 3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone can inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent. Another study found that 3,4-dimethoxybenzaldehyde (5-butyl-4-hydroxy-6-methyl-2-pyrimidinyl)hydrazone can inhibit the activity of a specific enzyme involved in the development of Alzheimer's disease, suggesting that it may have potential as a treatment for this condition.
特性
IUPAC Name |
5-butyl-2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-5-6-7-14-12(2)20-18(21-17(14)23)22-19-11-13-8-9-15(24-3)16(10-13)25-4/h8-11H,5-7H2,1-4H3,(H2,20,21,22,23)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJSRSHBYVJSLF-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N=C(NC1=O)NN=CC2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=C(N=C(NC1=O)N/N=C/C2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-butyl-2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-6-methylpyrimidin-4-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{1-[(4-methyl-1H-imidazol-5-yl)methyl]-2-piperidinyl}methanol](/img/structure/B6086793.png)
![1-[(6-methyl-2-pyridinyl)methyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6086800.png)
amino]methyl}phenyl)-2-imidazolidinone](/img/structure/B6086803.png)

![5-({4-[(2-ethyl-1-piperidinyl)carbonyl]-1,3-oxazol-2-yl}methoxy)-2-methyl-1,3-benzothiazole](/img/structure/B6086814.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6086822.png)


![3-nitro-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B6086864.png)


![1-[3-(4-{[(2,3-difluoro-4-methylbenzyl)amino]methyl}-2-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6086879.png)
![3-(2-methoxyphenyl)-2-methyl-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6086883.png)
![ethyl 4-{[3-(ethoxycarbonyl)-4,4,4-trifluoro-3-hydroxybutanoyl]amino}benzoate](/img/structure/B6086890.png)